molecular formula C12H15F3N2 B3357668 Piperazine, 1-methyl-4-[3-(trifluoromethyl)phenyl]- CAS No. 74418-11-4

Piperazine, 1-methyl-4-[3-(trifluoromethyl)phenyl]-

Cat. No.: B3357668
CAS No.: 74418-11-4
M. Wt: 244.26 g/mol
InChI Key: AYBJOYHCSCVXCS-UHFFFAOYSA-N
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Description

Piperazine, 1-methyl-4-[3-(trifluoromethyl)phenyl]- is a chemical compound belonging to the piperazine class. It is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which is further connected to a piperazine ring. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

The synthesis of Piperazine, 1-methyl-4-[3-(trifluoromethyl)phenyl]- can be achieved through several synthetic routes. One common method involves the alkylation of 1-[3-(trifluoromethyl)phenyl]piperazine with appropriate alkylating agents. The reaction conditions typically include the use of solvents such as acetonitrile or ethanol, and catalysts like potassium carbonate .

Industrial production methods often involve large-scale synthesis using similar alkylation reactions, but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Piperazine, 1-methyl-4-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature .

Scientific Research Applications

Piperazine, 1-methyl-4-[3-(trifluoromethyl)phenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Piperazine, 1-methyl-4-[3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. It has been shown to bind to serotonin receptors, particularly the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors. This binding leads to the modulation of serotonin levels in the brain, which can affect mood, cognition, and behavior .

Additionally, this compound can evoke the release of serotonin by binding to the serotonin transporter (SERT), further influencing serotoninergic signaling pathways .

Comparison with Similar Compounds

Piperazine, 1-methyl-4-[3-(trifluoromethyl)phenyl]- can be compared with other similar compounds such as:

The uniqueness of Piperazine, 1-methyl-4-[3-(trifluoromethyl)phenyl]- lies in its specific interaction with serotonin receptors and its ability to modulate serotonin levels without significantly affecting dopamine or norepinephrine reuptake .

Properties

IUPAC Name

1-methyl-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2/c1-16-5-7-17(8-6-16)11-4-2-3-10(9-11)12(13,14)15/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBJOYHCSCVXCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453530
Record name Piperazine, 1-methyl-4-[3-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74418-11-4
Record name Piperazine, 1-methyl-4-[3-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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